8-Fluoro-7-methylquinolin-5-amine
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Overview
Description
8-Fluoro-7-methylquinolin-5-amine is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and chemical importance. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-methylquinolin-5-amine involves various synthetic methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations .
Industrial Production Methods
Industrial production of fluorinated quinolines, including this compound, often involves large-scale reactions using transition metal-catalyzed processes and environmentally benign reagents . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-7-methylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
8-Fluoro-7-methylquinolin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Fluoro-7-methylquinolin-5-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
8-Fluoro-7-methylquinolin-5-amine is unique due to its specific substitution pattern, which enhances its biological activity and provides unique chemical properties. The presence of both a fluorine atom and a methyl group on the quinoline ring distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H9FN2 |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
8-fluoro-7-methylquinolin-5-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-5-8(12)7-3-2-4-13-10(7)9(6)11/h2-5H,12H2,1H3 |
InChI Key |
DSBBHKXHABAQSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1F)N |
Origin of Product |
United States |
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